Cas no 1016684-05-1 (2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine)

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine structure
1016684-05-1 structure
Product name:2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
CAS No:1016684-05-1
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD09812500
CID:4675900

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
    • 2-(OXAN-2-YLMETHOXY)PYRIDIN-3-AMINE
    • MDL: MFCD09812500
    • Inchi: 1S/C11H16N2O2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8,12H2
    • InChI Key: JTCZJMYRARHOGU-UHFFFAOYSA-N
    • SMILES: O1CCCCC1COC1C(=CC=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Topological Polar Surface Area: 57.4

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
081271-1g
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine, 97%
1016684-05-1 97%
1g
$488.00 2023-09-08

Additional information on 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Recent Advances in the Application of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) in Chemical Biology and Pharmaceutical Research

The compound 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research briefing provides an overview of the latest scientific advancements involving this compound, highlighting its structural significance, synthetic applications, and potential pharmacological implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1016684-05-1 as a versatile building block for constructing pyridine-based scaffolds with enhanced pharmacokinetic properties. Researchers successfully incorporated this moiety into several lead compounds targeting protein kinases, observing improved solubility and metabolic stability compared to traditional analogs. The tetrahydro-2H-pyran protecting group was found to confer significant advantages in both synthetic manipulation and biological activity.

In synthetic chemistry applications, recent work has focused on optimizing the preparation of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine through more efficient catalytic processes. A 2024 report in Organic Process Research & Development described a novel asymmetric hydrogenation protocol that achieves >95% yield with excellent enantioselectivity (98% ee), addressing previous challenges in the stereoselective synthesis of this intermediate.

Pharmacological studies have revealed promising applications of derivatives containing this structural motif. Several research groups have reported that compounds derived from 1016684-05-1 exhibit selective inhibition against JAK family kinases, with particular potency against JAK3 isoforms. This specificity profile suggests potential applications in autoimmune disease therapeutics, with preliminary in vivo data showing reduced cytokine signaling in animal models of rheumatoid arthritis.

The compound's unique chemical properties have also enabled its use in PROTAC (Proteolysis Targeting Chimera) development. By serving as a linker component, 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine has facilitated the creation of novel bifunctional molecules capable of targeted protein degradation. Recent patent filings indicate growing commercial interest in these applications across multiple pharmaceutical companies.

Looking forward, researchers anticipate expanded utilization of this chemical entity in fragment-based drug discovery and DNA-encoded library technologies. Its balanced hydrophilicity/lipophilicity profile and synthetic versatility make it particularly suitable for these high-throughput screening approaches. Current limitations in large-scale production are being addressed through continuous flow chemistry innovations, suggesting improved accessibility for future research applications.

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